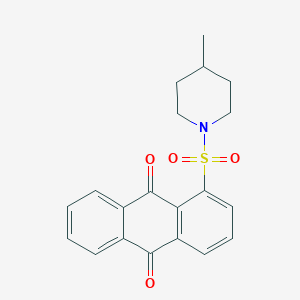

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione

Description

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is an anthraquinone derivative functionalized with a 4-methylpiperidinylsulfonyl group at position 1 of the anthracene-9,10-dione core. This compound is of interest due to its structural complexity, which combines the redox-active anthraquinone scaffold with a sulfonamide moiety linked to a methyl-substituted piperidine ring. Such modifications are often employed to enhance biological activity, solubility, or target specificity in therapeutic applications.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJHQWKWCJUYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

Medicinal Chemistry

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione has been investigated for its potential therapeutic properties. Its derivatives have shown promising anticancer activity against various cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines . The sulfonamide derivatives derived from anthracene compounds have been noted for selective cytotoxic effects, indicating their potential as anticancer agents.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| 4-Acetylphenyl anthracene-9-sulfonate | HCT-116 | 10.5 | High |

| N-(4-Fluorophenyl)anthracene-9-sulfonamide | MCF-7 | 15.2 | Moderate |

| 2-(Anthracen-9-ylsulfonyl)malononitrile | HepG2 | 12.8 | High |

Organic Synthesis

In organic chemistry, the compound serves as a valuable reagent for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form anthraquinone derivatives or reduced to yield hydroanthracene derivatives.

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Reagents Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Anthraquinone derivatives |

| Reduction | Sodium borohydride | Hydroanthracene derivatives |

| Substitution | Alkyl halides | Modified sulfonyl derivatives |

Biological Research

The compound’s interaction with biological systems is an area of active research. Preliminary studies suggest that it may modulate enzyme activity or interact with specific receptors, potentially influencing metabolic pathways. This makes it a candidate for further exploration in drug discovery and development.

Case Studies and Findings

Several studies have explored the anticancer properties of related anthracene derivatives. For example, a study highlighted the synthesis of novel anthracene-9-sulfonyl derivatives which exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards normal human cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Mechanism of Action

The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Sulfonyl vs. Thioether/Amino Groups

- 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione: The sulfonyl group is electron-withdrawing, which may enhance stability and influence redox behavior.

- 1-(4-Aminophenylthio)anthracene-9,10-dione (3) and 1-(4-Chlorophenylthio)anthracene-9,10-dione (5): Thioether linkages (C–S–C) introduce moderate electron-withdrawing effects. The amino group in compound 3 enhances polarity, while the chloro group in compound 5 increases hydrophobicity. Both compounds exhibit distinct enzyme inhibition profiles, with compound 3 showing stronger acetylcholinesterase interactions due to hydrogen-bonding capabilities .

- 1,4-(Dibutylamino)anthracene-9,10-dione (5d): Amino groups are electron-donating, increasing electron density on the anthraquinone core. This substitution pattern alters UV-Vis absorption spectra and chromatographic behavior .

Substituent Position and Symmetry

- 2-Chloro-5-(methylsulfonamide)anthraquinone: Sulfonamide groups at positions 2 and 5 demonstrate how substitution symmetry affects synthetic pathways and antioxidant properties .

- 1-Hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione (27) : A para-methoxyphenyl group at position 2 increases melting point (209.5°C) compared to ortho-substituted analogs, highlighting the role of substituent position in crystallinity .

Physicochemical and Spectroscopic Properties

Anticancer Activity

Enzyme Interactions

- Parietin (Natural Anthraquinone): Forms hydrogen bonds with lysine and glutamine residues via carbonyl groups, a mechanism likely shared by sulfonamide derivatives .

- 1-(1-Hydroxybutan-2-ylthio)anthracene-9,10-dione: Undergoes reversible redox reactions to semiquinone and dianion species, a property critical for pro-drug activation .

Key Differentiators of this compound

- Structural Uniqueness : The 4-methylpiperidinylsulfonyl group combines steric bulk and moderate lipophilicity, distinguishing it from simpler sulfonamides or thioethers.

- Therapeutic Potential: Likely leverages sulfonamide redox activity and piperidine’s pharmacokinetic benefits for targeted protein interactions, as seen in leukemia studies .

- Electrochemical Profile: Expected to exhibit distinct reduction peaks compared to thioether or amino analogs, influencing its mechanism in oxidative stress-related applications .

Biological Activity

1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The compound has the molecular formula CHNOS and a molecular weight of 369.43 g/mol. The synthesis typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine in the presence of a sulfonylating agent under controlled conditions using solvents like dichloromethane or toluene .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through several pathways:

- Signal Transduction : It may influence cellular signaling pathways that are critical for cell proliferation and survival.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, which can lead to inhibition of DNA synthesis and subsequent cell death .

Antitumor Activity

Research has indicated that derivatives of anthracene-9,10-dione exhibit significant antitumor properties. For instance, studies have shown that unsymmetrically substituted anthracene derivatives possess potent cytotoxic effects against various cancer cell lines, including L1210 leukemia cells . The mechanism often involves the induction of apoptosis and inhibition of cell growth.

Table 1: Summary of Antitumor Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis induction |

| 1,4-bis[(aminoalkyl)amino]anthracene-9,10-dione | L1210 | TBD | DNA intercalation |

| Anthracene derivatives | MCF-7 | TBD | Cell cycle arrest |

TBD: To Be Determined based on further studies.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF7 (breast carcinoma). This selectivity is crucial for developing targeted cancer therapies with reduced side effects compared to conventional chemotherapeutics .

Case Studies

Several studies have highlighted the effectiveness of anthracene derivatives in cancer treatment:

- Study on Anticancer Activity : A study synthesized various anthracene derivatives and evaluated their anticancer properties against colon carcinoma cell lines. The results indicated that certain derivatives exhibited high cytotoxicity, suggesting their potential as therapeutic agents .

- Mechanistic Insights : In a comparative study, it was found that compounds similar to this compound interacted with calf thymus DNA more effectively than other related compounds, indicating a possible mechanism for their enhanced antitumor activity .

Q & A

Q. Basic

- 1H/13C NMR : Confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.01–8.50 ppm) .

- HPLC-MS : Validates molecular weight (e.g., m/z 336.0 [M+H]+ for triazole derivatives) .

- UV-Vis : Detects charge-transfer transitions (e.g., λmax ~450 nm for phenothiazine-anthraquinone conjugates) .

How can density functional theory (DFT) predict electronic properties and binding interactions?

Advanced

DFT and TDDFT calculations at the B3LYP/6-31+G(d,p) level model HOMO-LUMO gaps and charge-transfer transitions. For phenothiazine-anthraquinone hybrids, extended conjugation reduces the HOMO-LUMO gap (e.g., ΔE = 2.1 eV for Aq2Mp vs. 2.4 eV for AqMp), correlating with bathochromic shifts in UV-Vis spectra .

What methodologies assess cytotoxic activity against cancer cell lines?

Basic

The MTT assay is standard:

- Cells (e.g., Ishikawa) are treated with 10–50 µg/mL derivatives for 24–48 hrs.

- Viability is quantified via absorbance (570 nm); e.g., compound 5 shows 75.02% viability reduction at 50 µg/mL .

Why do some anthracene-9,10-dione derivatives lack mutagenicity despite strong DNA binding?

Advanced

Amido-substituted derivatives (e.g., 2,6-bis(aminoalkyl)anthraquinones) show no mutagenicity in Salmonella TA1538/TA98 strains, unlike mitoxantrone. Side-chain flexibility and lack of reactive intermediates may reduce genotoxicity, highlighting the role of substituent design in safety .

How do substituents impact acetylcholinesterase (AChE) inhibition?

Advanced

Electron-withdrawing groups (e.g., -Cl) enhance AChE inhibition. Compound 3 (92.11% inhibition at 200 µg/mL) outperforms galanthamine (80.03%) due to improved π-π stacking with the enzyme’s active site, as shown by molecular docking .

What experimental assays quantify DNA-binding affinity and mode?

Q. Basic

- Thermal denaturation : Measures ΔTm (DNA melting point increase) to assess binding strength .

- Ethidium bromide displacement : Calculates association constants (e.g., K = 10⁵ M⁻¹ for 2,6-disubstituted derivatives) .

How do transition metal coordination complexes alter photophysical properties?

Advanced

Re(I) complexes with picolyl-anthraquinone ligands exhibit dual emission: short-lived anthraquinone fluorescence (λem ~550 nm) and long-lived MLCT phosphorescence (λem ~650 nm). Coordination via pyridyl groups modulates charge-transfer efficiency .

What design principles improve bioactivity in anthracene-9,10-dione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.